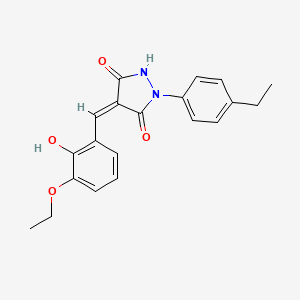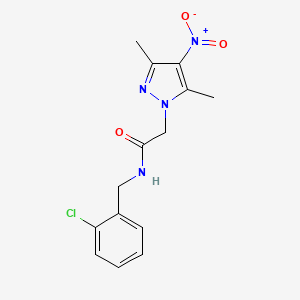
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione, also known as ethyl-2-hydroxy-4-(4-ethylbenzylidene)-5-oxo-1,3-diazinane-3-carboxylate, is a heterocyclic compound with potential pharmaceutical properties. This compound is synthesized by the condensation reaction of 4-ethylbenzaldehyde and ethyl acetoacetate with hydrazine hydrate.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of inflammatory cytokines and the modulation of oxidative stress. It has also been suggested that this compound may act as a free radical scavenger, thereby reducing oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that this compound possesses antioxidant, anti-inflammatory, and analgesic activities. This compound has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. It has also been shown to reduce oxidative stress in cells, thereby protecting against cellular damage. Additionally, this compound has been found to possess analgesic properties, reducing pain in animal models of pain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione in lab experiments include its potential pharmaceutical properties, such as antioxidant, anti-inflammatory, and analgesic activities. Additionally, this compound is relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological targets.
Future Directions
For the research on 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione include further studies on its potential pharmaceutical properties, including its use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific biological targets. Finally, the development of more specific derivatives of this compound may lead to the discovery of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione involves the condensation reaction of 4-ethylbenzaldehyde and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is obtained as a yellow solid after recrystallization from ethanol.
Scientific Research Applications
4-(3-ethoxy-2-hydroxybenzylidene)-1-(4-ethylphenyl)-3,5-pyrazolidinedione has been studied for its potential pharmaceutical properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities. This compound has been evaluated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use as a catalyst in organic synthesis.
Properties
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13-8-10-15(11-9-13)22-20(25)16(19(24)21-22)12-14-6-5-7-17(18(14)23)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNUSADNCKOYAU-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OCC)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OCC)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)


![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)
![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)
